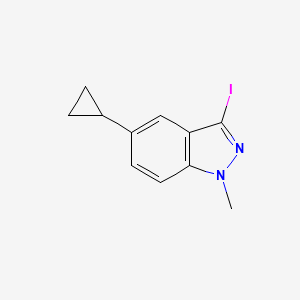

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11IN2 |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

5-cyclopropyl-3-iodo-1-methylindazole |

InChI |

InChI=1S/C11H11IN2/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13-14/h4-7H,2-3H2,1H3 |

InChI Key |

PRJNCACBYSNXSC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3CC3)C(=N1)I |

Origin of Product |

United States |

Structure Activity Relationship Sar and Mechanistic Investigations of 5 Cyclopropyl 3 Iodo 1 Methyl 1h Indazole

Elucidation of Molecular Interactions with Biological Targets

The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets, such as enzymes or receptors. Understanding these molecular interactions is fundamental to rational drug design and lead optimization.

While specific crystallographic data for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole may not be publicly available, insights into its potential binding mode can be extrapolated from studies of structurally related indazole-based inhibitors, particularly those targeting protein kinases. The 1H-indazole core is a well-established "hinge-binding" motif, crucial for the activity of many kinase inhibitors. nih.govmdpi.com This interaction typically involves the formation of one or more hydrogen bonds between the indazole N1-H or N2 and the backbone amide nitrogen and carbonyl oxygen of a key residue in the hinge region of the kinase's ATP-binding pocket.

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological activity. For indazole-based kinase inhibitors, the key pharmacophoric elements generally include:

A Hydrogen Bond Acceptor: The N2 atom of the indazole ring is a critical hydrogen bond acceptor that interacts with the kinase hinge region. nih.govmdpi.com

Aromatic/Heterocyclic Core: The bicyclic indazole ring system provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target. It also participates in hydrophobic and π-stacking interactions.

The combination of these features in this compound suggests a molecule designed to fit snugly into the ATP-binding pocket of certain kinases, with specific interactions anchoring it to the hinge region and additional hydrophobic interactions contributing to its binding affinity.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the indazole ring are critical determinants of a compound's biological potency and selectivity. The following sections explore the specific roles of the 5-cyclopropyl, 3-iodo, and 1-methyl groups.

The introduction of a cyclopropyl (B3062369) group at the 5-position of the indazole ring can have several significant effects on the molecule's properties and biological activity. The cyclopropyl group is often used in medicinal chemistry as a bioisostere for a phenyl ring or other small aromatic groups. blumberginstitute.orgdundee.ac.ukdomainex.co.uk This substitution can lead to:

Improved Physicochemical Properties: Replacing a larger, more lipophilic group with a cyclopropyl ring can improve properties such as solubility and metabolic stability, which are crucial for drug development. dundee.ac.uk

Enhanced Potency: The rigid, three-dimensional nature of the cyclopropyl group can provide a better fit into specific hydrophobic pockets of a target protein compared to a more flexible alkyl chain or a planar aromatic ring. This can lead to an increase in binding affinity and, consequently, biological potency.

Modulation of Selectivity: The unique steric and electronic properties of the cyclopropyl group can influence the compound's selectivity for different biological targets. By occupying a specific sub-pocket in the target of interest, it may disfavor binding to off-target proteins.

While direct SAR data for a 5-cyclopropyl group on an indazole core is limited in the public domain, the general principles of its use as a bioisostere suggest that it is likely to confer favorable properties in terms of both potency and pharmacokinetics.

Table 1: Illustrative SAR of 5-Substituted Indazole Derivatives (Hypothetical Data Based on General Principles)

| Compound | R5-Substituent | Relative Potency |

| 1a | -H | 1 |

| 1b | -CH3 | 5 |

| 1c | -Phenyl | 15 |

| 1d | -Cyclopropyl | 20 |

This table illustrates the potential impact of a 5-cyclopropyl group on potency, based on its common use as a beneficial substituent in medicinal chemistry.

The presence of a halogen atom at the 3-position of the indazole ring can significantly impact a compound's biological activity. An iodine atom, in particular, has distinct properties that can influence binding and efficacy:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (such as an oxygen or nitrogen) in the protein's binding site. Halogen bonding is increasingly recognized as an important interaction for enhancing ligand affinity and selectivity.

Synthetic Handle: From a chemical synthesis perspective, the 3-iodo group serves as a versatile handle for further functionalization of the indazole core through various cross-coupling reactions. sigmaaldrich.com

In the context of kinase inhibitors, a 3-halo substituent often occupies a hydrophobic pocket near the gatekeeper residue. The optimal size of the halogen (F, Cl, Br, or I) depends on the specific topology of the target kinase. The presence of a large iodo group in this compound suggests that it is likely targeting a kinase with a relatively spacious hydrophobic pocket at this position.

The methylation of the N1 position of the indazole ring has profound implications for both the synthesis and the biological properties of the resulting molecule.

Regioselectivity in Synthesis: The alkylation of an unsubstituted 1H-indazole can lead to a mixture of N1 and N2 isomers. Directing the synthesis to obtain a specific isomer, such as the 1-methyl derivative, is crucial as the two isomers often exhibit different biological activities and properties. nih.gov The choice of reaction conditions can favor the formation of the thermodynamically more stable 1-methyl-1H-indazole. nih.gov

Blocking Hydrogen Bond Donation: The methyl group at the N1 position prevents this nitrogen from acting as a hydrogen bond donor. In the context of kinase inhibition, where the N1-H often interacts with the hinge region, this modification forces a different binding mode, where the N2 atom typically acts as the primary hydrogen bond acceptor. nih.gov

Improved Pharmacokinetic Properties: N-methylation can block a potential site of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound. It also increases the lipophilicity of the molecule, which can affect its absorption, distribution, and permeability across cell membranes.

The 1-methyl substitution in this compound is therefore a critical feature that dictates its synthetic route, its likely binding mode with biological targets, and its potential pharmacokinetic profile.

Tautomerism in Indazoles and its Potential Influence on Reactivity and Biological Activity

Indazole, a bicyclic aromatic heterocycle, exhibits annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole (B372694) ring. caribjscitech.comnih.gov This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov These forms differ in their electronic distribution and structural conformation; the 1H-tautomer is characterized by a benzenoid structure, while the 2H-tautomer possesses a quinonoid structure. nih.govresearchgate.net

Thermodynamic studies, supported by computational calculations, have consistently shown that the 1H-indazole tautomer is more stable than the 2H-form. nih.govnih.govchemicalbook.com The energy difference is significant enough that 1H-indazole is the predominant tautomer in most conditions. caribjscitech.comnih.gov This inherent stability influences the chemical reactivity of the indazole nucleus. For instance, during N-alkylation reactions of an unsubstituted indazole, a mixture of N1 and N2 alkylated products is often formed, with the ratio depending on the reaction conditions, such as the base and solvent used, as well as the steric and electronic properties of substituents on the indazole ring. nih.govresearchgate.netbeilstein-journals.org The ability to control the regioselectivity of this reaction is a critical challenge in the synthesis of specific indazole-based therapeutic agents. rsc.orgpnrjournal.com

The specific tautomeric form of an indazole derivative profoundly impacts its biological activity. The three-dimensional arrangement of atoms, including the position of the N-H proton, determines the molecule's ability to interact with biological targets. The N-H group in the 1H-tautomer can act as a hydrogen bond donor, a crucial interaction for binding to many enzyme active sites, such as protein kinases. nih.gov The distinct electronic and steric profiles of the 1H and 2H isomers lead to different binding affinities and pharmacological effects.

However, in the case of This compound , the tautomeric equilibrium is not a factor. The presence of a methyl group covalently bonded to the nitrogen at the N1 position "locks" the molecule in the 1H-indazole form. This structural feature eliminates the possibility of conversion to the 2H-tautomer. Consequently, the molecule has a fixed, rigid geometry, which ensures a consistent presentation of its pharmacophoric features to a biological target. The synthesis of this specific N1-methyl regioisomer, as opposed to the N2-methyl alternative, is a deliberate and crucial step that defines its potential biological function and mechanism of action.

Understanding Mechanisms of Action at the Molecular Level

While specific molecular mechanism studies for this compound are not extensively documented in publicly available literature, its structural features suggest it is likely a key intermediate for synthesizing more complex bioactive molecules or a modulator of protein-protein interactions. rsc.orgnyu.edu The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous drugs that target a wide array of proteins. pnrjournal.comnih.govrsc.org Analysis of its substituents in the context of known structure-activity relationships (SAR) for other indazole derivatives provides insight into its potential mechanisms of action. nih.govnih.gov

Many indazole derivatives function as protein kinase inhibitors. nih.govrsc.org In this context, the indazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov The N2 nitrogen of the pyrazole ring typically acts as a hydrogen bond acceptor, while the N1-H (or in this case, the N1-methyl group) is directed towards the solvent-exposed region or a hydrophobic pocket. nih.gov

1-Methyl Group : The N1-methyl group prevents the formation of a hydrogen bond at this position but can engage in favorable hydrophobic interactions within the ATP-binding pocket of a kinase. Its presence also locks the molecule's geometry, as discussed previously.

5-Cyclopropyl Group : Substituents at the C5 position of the indazole ring often extend into a hydrophobic region of the target protein. The rigid, three-dimensional nature of the cyclopropyl group can provide a strong and specific hydrophobic interaction, enhancing binding affinity and selectivity. google.com

3-Iodo Group : The iodine atom at the C3 position is a large, lipophilic substituent that can occupy a hydrophobic pocket. More significantly, the carbon-iodine bond is a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions). This suggests that this compound is likely a valuable intermediate used to generate libraries of compounds with diverse C3 substituents to explore SAR and optimize binding to a specific biological target. rsc.org

Beyond kinase inhibition, the indazole scaffold is present in drugs with various mechanisms. For example, Pazopanib (B1684535) is a multi-targeted tyrosine kinase inhibitor, Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor, and Entrectinib is an inhibitor of ALK, ROS1, and TRK kinases. nih.govnih.gov The specific substitution pattern on the indazole core dictates its target selectivity and ultimate biological effect. The unique combination of a cyclopropyl group at C5, a methyl group at N1, and a reactive iodine at C3 makes this compound a compound with significant potential for the development of targeted therapeutics.

Computational Chemistry and in Silico Approaches in Research on 5 Cyclopropyl 3 Iodo 1 Methyl 1h Indazole

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets for a drug candidate and estimating the strength of their interaction.

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly kinases. nih.govrsc.org Kinases are a class of enzymes that play a critical role in cell signaling and are often implicated in diseases such as cancer. nih.gov Consequently, numerous Protein Data Bank (PDB) entries for various kinases are utilized as targets in docking studies with indazole derivatives.

For instance, in the study of novel indazole derivatives as potential anticancer agents, the renal cancer-related protein with PDB ID: 6FEW was selected for docking analysis. nih.gov Similarly, in the pursuit of inhibitors for Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR), their respective crystal structures were used to evaluate the binding of newly synthesized azaindazole derivatives. jocpr.com The selection of these specific targets is often guided by the known pharmacological profile of the indazole class of compounds and their potential to modulate disease-relevant pathways.

Table 1: Examples of PDB Targets for Indazole Derivatives

| PDB ID | Target Protein | Therapeutic Area |

| 6FEW | Renal cancer-related protein | Oncology |

| - | Murine double minutes-2 (MDM2) | Oncology |

| - | Peripheral benzodiazepine receptor (PBR) | Oncology |

| - | AXL kinase | Oncology |

| - | Histone Deacetylases (HDACs) | Oncology |

This table is for illustrative purposes and not exhaustive.

Once a target is selected, molecular docking simulations are performed to predict how 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole would bind to it. The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the receptor. nih.govnih.gov

The binding energy, typically calculated in kcal/mol, is a quantitative measure of the binding affinity. A lower binding energy indicates a more stable and favorable interaction. For example, in a study of indazole derivatives targeting a renal cancer-related protein, compounds with the highest binding energies were identified as the most promising candidates. nih.govresearchgate.net These computational predictions of binding modes and affinities are crucial for guiding the rational design and optimization of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.com In the context of drug discovery, DFT calculations provide valuable insights into the electronic properties of molecules like this compound, which in turn helps in understanding their reactivity and potential interactions with biological targets. scielo.org.mx

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. samipubco.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. These calculations can help in predicting how the molecule will behave in a biological environment and can guide the synthesis of derivatives with improved activity. nih.gov

In Silico ADME Prediction for Drug-Likeness and Bioavailability Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.gov In silico ADME prediction tools provide a rapid assessment of these properties, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net

These computational models predict various physicochemical properties such as lipophilicity (logP), solubility, and molecular weight, which are critical determinants of a drug's oral bioavailability. nih.gov For example, the "bioavailability radar" can be used to visualize the drug-likeness of a compound based on six key physicochemical properties. The pink area in the radar plot represents the optimal range for each property, including lipophilicity, size, polarity, solubility, saturation, and flexibility. researchgate.net Predictions of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration further refine the assessment of a compound's potential for oral administration and its ability to reach its target in the central nervous system. alliedacademies.org

Fragment-Based Drug Design and Virtual Screening Applications for Indazole Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. youtube.com These fragments are then grown or linked together to create more potent lead compounds. The indazole scaffold is well-suited for FBDD due to its versatility and its presence in numerous approved drugs. nih.govrsc.org

Virtual screening, a computational technique, is often used in conjunction with FBDD to screen large libraries of compounds for potential fragments that could bind to a target of interest. nih.gov This approach has been successfully applied to discover novel indazole-based inhibitors for various targets, including kinases and histone deacetylases. nih.govnih.gov By combining the structural insights from FBDD with the efficiency of virtual screening, researchers can accelerate the discovery of new therapeutic agents based on the indazole scaffold.

Future Directions and Translational Research Perspectives for 5 Cyclopropyl 3 Iodo 1 Methyl 1h Indazole

Exploration of Novel Therapeutic Applications beyond Current Insights

While the therapeutic landscape for indazole derivatives is broad, the specific applications for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole remain an area ripe for exploration. The structural motifs present in this compound—a cyclopropyl (B3062369) group at the 5-position, an iodine atom at the 3-position, and a methyl group on the indazole nitrogen—suggest several plausible therapeutic avenues that warrant investigation.

Given that many indazole-containing compounds have been investigated as kinase inhibitors, a primary area of focus would be in oncology . A comprehensive screening against a panel of cancer cell lines could reveal potential anti-proliferative activity. Further mechanistic studies could then elucidate the specific signaling pathways affected by this compound.

Beyond cancer, the indazole core is also found in molecules with activity in the central nervous system (CNS) . Therefore, evaluating this compound for its potential to modulate neurological targets could uncover novel treatments for neurodegenerative diseases or psychiatric disorders. Additionally, the anti-inflammatory properties of some indazole derivatives suggest that this compound could be explored for its utility in treating inflammatory and autoimmune diseases .

Rational Design of Next-Generation Indazole Derivatives based on SAR Insights

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for the rational design of more potent and selective analogs. The three key substitution points on the indazole ring offer opportunities for modification to enhance its biological activity and pharmacokinetic properties.

Table 1: Key Structural Modifications and Their Potential Impact

| Position | Current Substituent | Proposed Modifications | Potential Impact |

| C3 | Iodine | Replacement with other halogens (Br, Cl), alkynyl groups, or small aryl/heteroaryl rings. | Modulate binding affinity and selectivity for target proteins. The iodine can also serve as a handle for further synthetic elaboration. |

| N1 | Methyl | Variation of the alkyl chain length, introduction of branching, or replacement with cyclic or aromatic moieties. | Influence solubility, metabolic stability, and interactions with the target's binding pocket. |

| C5 | Cyclopropyl | Substitution with other small cycloalkyl groups, linear or branched alkyl chains, or hydrogen bond donors/acceptors. | Probe the steric and electronic requirements of the target's binding site at this position. |

By systematically synthesizing and testing a library of these derivatives, a detailed SAR map can be constructed. This will provide valuable insights into the key molecular interactions driving the biological activity and guide the design of next-generation compounds with improved therapeutic profiles.

Advanced In Vitro Biological Evaluation Techniques for Comprehensive Profiling

To fully characterize the biological activity of this compound and its future derivatives, a suite of advanced in vitro biological evaluation techniques should be employed.

Initial broad-based screening using high-throughput screening (HTS) against diverse biological targets can rapidly identify potential mechanisms of action. For promising hits, more focused assays are necessary. For instance, if kinase inhibition is suspected, a comprehensive kinome profiling assay can determine the compound's selectivity across a wide range of kinases.

Cell-based assays are essential to understand the compound's effects in a more physiologically relevant context. Techniques such as automated microscopy and high-content imaging can provide data on various cellular processes, including cell cycle progression, apoptosis, and morphological changes. Furthermore, transcriptomic and proteomic analyses can offer a global view of the cellular pathways modulated by the compound.

Potential for Development as a Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound could be developed into a valuable research tool for chemical biology. The presence of an iodine atom at the 3-position makes it amenable to various chemical modifications, allowing for the attachment of reporter tags such as fluorescent dyes or biotin.

Such "tagged" versions of the molecule could be used as chemical probes to identify and validate its cellular targets. For example, a biotinylated derivative could be used in pull-down assays coupled with mass spectrometry to isolate and identify binding partners from cell lysates. A fluorescently labeled version could be used in cellular imaging studies to visualize the compound's subcellular localization and its interaction with target proteins in living cells.

The development of this compound as a chemical probe would not only advance our understanding of its own mechanism of action but could also provide valuable tools for studying the broader biological roles of its target proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : Cyclopropane-containing indazoles are typically synthesized via cyclocondensation or substitution reactions. For iodinated derivatives, halogenation at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under inert atmospheres . Optimization should focus on reaction time (3–5 hours) and temperature (reflux conditions, ~110°C), with sodium acetate as a base to neutralize acidic byproducts . Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR : H and C NMR to confirm cyclopropane ring integrity (characteristic upfield shifts for cyclopropyl protons) and iodination at C3. H-C HMBC can verify substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula, particularly for iodine isotopic patterns.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation (if applicable) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document all reaction parameters (stoichiometry, solvent purity, catalyst batch, and temperature profiles). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification. Adhere to ICMJE guidelines for reporting chemical data, including CAS numbers, purity (≥95% by HPLC), and storage conditions (e.g., −20°C under argon) .

Advanced Research Questions

Q. What computational strategies are suitable for studying the electronic properties of this compound, given its heavy iodine atom?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for heavy atoms like iodine. Use basis sets with relativistic corrections (e.g., LANL2DZ for iodine and 6-31G(d) for lighter atoms). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, and compare calculated vs. experimental UV-Vis spectra for validation .

Q. How can contradictions in crystallographic data during structure refinement be resolved?

- Methodological Answer : For anisotropic displacement parameter discrepancies, employ SHELXL’s robust refinement tools:

- Apply restraints for thermal motion of the iodine atom (ADPs) using the SIMU and DELU commands.

- Validate hydrogen atom positions via Hirshfeld surface analysis in WinGX/ORTEP.

- Cross-check with independent datasets (e.g., synchrotron vs. lab-source XRD) to rule out instrumentation artifacts .

Q. What strategies address conflicting spectroscopic data (e.g., NMR vs. XRD) for structural elucidation?

- Methodological Answer :

- NMR-XRD Integration : Use XRD-derived torsion angles to refine NMR coupling constant predictions (e.g., via Karplus equations).

- Dynamic Effects : For flexible substituents (e.g., cyclopropyl), perform variable-temperature NMR to detect conformational averaging.

- DFT Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify outliers .

Q. How can researchers model anisotropic displacement parameters in the crystal structure of iodinated indazoles?

- Methodological Answer : In SHELXL, assign anisotropic displacement parameters (ADPs) to iodine using the ANIS command. Refine with ISOR restraints to prevent over-parameterization. Validate ADPs via the R1/wR2 convergence criteria and check for residual electron density peaks (<0.3 eÅ) near the iodine site .

Methodological Notes

- Synthesis : Prioritize regioselective iodination at C3 by leveraging steric and electronic effects of the cyclopropyl group .

- Computational Studies : Benchmark DFT functionals against experimental data (e.g., bond lengths from XRD) to ensure reliability .

- Crystallography : Deposit refined CIF files in public databases (e.g., CCDC) to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.